Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic organic compound characterized by its unique structure, which consists of a cyclopentane fused to a pyrazine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol. This compound is gaining attention in medicinal chemistry due to its potential applications in developing pharmaceuticals, particularly those targeting neurological and infectious diseases . The structural features of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate suggest it could serve as an intermediate for synthesizing other biologically active molecules.
The synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
Specific reaction conditions such as temperature and pH must be carefully controlled to optimize yield and purity .
The molecular structure of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate features a bicyclic framework that includes:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molar Mass | 226.32 g/mol |
IUPAC Name | Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate |
CAS Number | 1211539-11-5 |
SMILES | CC(C)(C)OC(=O)N1CCNC2CCCC21 |
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science .
The mechanism of action for tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Understanding these interactions is essential for exploring its potential therapeutic applications .
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate has several scientific uses:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7